molecular formula C16H25N3O B7336590 N-[[(2R)-oxolan-2-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine

N-[[(2R)-oxolan-2-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine

Cat. No.: B7336590
M. Wt: 275.39 g/mol
InChI Key: JGJWTMIHHDIRPG-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[(2R)-oxolan-2-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine, also known as OP4, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-[[(2R)-oxolan-2-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine acts as a selective dopamine D2 receptor partial agonist. It also binds to serotonin 5-HT1A receptors and alpha-2 adrenergic receptors. The exact mechanism of action of this compound is not yet fully understood, but it is believed to modulate the activity of the mesolimbic dopamine system, which is involved in reward and motivation.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine and serotonin levels in the brain. It also increases the release of norepinephrine and acetylcholine. These effects contribute to its potential therapeutic applications in the treatment of psychiatric disorders and drug addiction.

Advantages and Limitations for Lab Experiments

N-[[(2R)-oxolan-2-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine has several advantages for lab experiments. It is easy to synthesize and has a high purity. It has also been shown to have a favorable safety profile in animal studies. However, this compound has limitations in terms of its solubility and stability, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-[[(2R)-oxolan-2-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, the potential use of this compound in the treatment of other disorders, such as Parkinson's disease and schizophrenia, should be explored.

Synthesis Methods

The synthesis of N-[[(2R)-oxolan-2-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine involves the reaction of 1-(pyridin-2-ylmethyl)piperidin-4-amine with (R)-glycidol in the presence of a catalytic amount of trifluoroacetic acid. This reaction yields this compound as a white solid with a purity of over 99%.

Scientific Research Applications

N-[[(2R)-oxolan-2-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. This compound has also been studied for its potential use as a treatment for drug addiction and withdrawal symptoms.

Properties

IUPAC Name

N-[[(2R)-oxolan-2-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-2-8-17-15(4-1)13-19-9-6-14(7-10-19)18-12-16-5-3-11-20-16/h1-2,4,8,14,16,18H,3,5-7,9-13H2/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJWTMIHHDIRPG-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)CNC2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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